2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane
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Overview
Description
2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane is a fluorinated organic compound with the molecular formula C8H11F7O. This compound is characterized by the presence of a heptafluoropentyl group attached to an oxolane ring. The fluorinated nature of this compound imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane typically involves the reaction of heptafluoropentyl halides with oxolane under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug delivery systems due to its stability and ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of 2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane involves its interaction with various molecular targets. The fluorinated chain allows for strong interactions with hydrophobic regions of proteins and membranes, potentially altering their function. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(2,3,3,4,4,5,5-Heptafluoropentyl)oxolane can be compared with other fluorinated compounds such as:
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: This compound has similar fluorinated properties but lacks the oxolane ring, making it less versatile in certain applications.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: This compound contains an epoxide group instead of an oxolane ring, which gives it different reactivity and applications.
The unique combination of the heptafluoropentyl group and the oxolane ring in this compound provides it with distinct properties that are not found in its analogs, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
194348-01-1 |
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Molecular Formula |
C9H11F7O |
Molecular Weight |
268.17 g/mol |
IUPAC Name |
2-(2,3,3,4,4,5,5-heptafluoropentyl)oxolane |
InChI |
InChI=1S/C9H11F7O/c10-6(4-5-2-1-3-17-5)8(13,14)9(15,16)7(11)12/h5-7H,1-4H2 |
InChI Key |
DHJVGXANKFMEFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(C(C(C(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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